Veliparib dihidrocloruro

Descripción general

Descripción

El veliparib dihidrocloruro es un potente inhibidor de las enzimas poli(ADP-ribosa) polimerasa (PARP), específicamente PARP-1 y PARP-2. Es una molécula pequeña que se ha investigado por su posible uso en la terapia del cáncer, particularmente para mejorar la eficacia de la quimioterapia y la radioterapia al inhibir los mecanismos de reparación del ADN en las células cancerosas .

Aplicaciones Científicas De Investigación

El veliparib dihidrocloruro se ha estudiado ampliamente por sus aplicaciones en diversos campos:

Química: Se utiliza como una herramienta para estudiar los mecanismos de reparación del ADN.

Biología: Se investiga su papel en las respuestas celulares al daño del ADN.

Medicina: Se explora como un agente terapéutico potencial en el tratamiento del cáncer, particularmente en combinación con quimioterapia y radioterapia. .

Mecanismo De Acción

El veliparib dihidrocloruro ejerce sus efectos al inhibir las enzimas PARP, que juegan un papel crucial en la reparación de roturas de cadena sencilla (SSB) en el ADN. Al bloquear la actividad de la PARP, el Veliparib previene la reparación de los SSB, lo que lleva a la acumulación de roturas de cadena doble (DSB) durante la replicación del ADN. Esto da como resultado un mayor daño en el ADN y muerte celular, particularmente en las células cancerosas que dependen en gran medida de la PARP para la reparación del ADN .

Safety and Hazards

Direcciones Futuras

Veliparib is currently in phase III clinical trials in solid tumors . It has shown promise in treating cancers with BRCA mutations, and mounting evidence points to benefits in people without these mutations too . Researchers are looking to build on these successes by developing better PARP inhibitors, searching for synergies with other drugs, and improving predictions of who will benefit .

Análisis Bioquímico

Biochemical Properties

Veliparib dihydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of PARP-1 and PARP-2 enzymes. These enzymes are involved in the repair of single-strand breaks in DNA through the base excision repair pathway. By inhibiting PARP-1 and PARP-2, Veliparib dihydrochloride prevents the repair of DNA damage, leading to the accumulation of DNA strand breaks and ultimately cell death. This compound interacts with various biomolecules, including DNA, PARP enzymes, and other proteins involved in DNA repair .

Cellular Effects

Veliparib dihydrochloride exerts significant effects on various types of cells and cellular processes. In cancer cells, it enhances the cytotoxic effects of DNA-damaging agents by preventing the repair of DNA damage. This leads to increased apoptosis and cell death in cancer cells. Additionally, Veliparib dihydrochloride has been shown to increase autophagy and apoptosis in lung cancer cells . It also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of PARP enzymes .

Molecular Mechanism

The molecular mechanism of action of Veliparib dihydrochloride involves the inhibition of PARP-1 and PARP-2 enzymes. By binding to the catalytic domain of these enzymes, Veliparib dihydrochloride prevents the transfer of ADP-ribose units to target proteins, thereby inhibiting their activity. This inhibition leads to the accumulation of DNA strand breaks and the activation of cell death pathways. Additionally, Veliparib dihydrochloride induces synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Veliparib dihydrochloride have been observed to change over time. The compound is stable under standard storage conditions and retains its activity over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to Veliparib dihydrochloride has been shown to result in sustained inhibition of PARP activity and prolonged DNA damage in cancer cells . Additionally, studies have demonstrated that the compound can enhance the efficacy of DNA-damaging agents over multiple treatment cycles .

Dosage Effects in Animal Models

The effects of Veliparib dihydrochloride vary with different dosages in animal models. At lower doses, the compound enhances the efficacy of DNA-damaging agents without causing significant toxicity. At higher doses, Veliparib dihydrochloride can lead to adverse effects such as neutropenia, anemia, and thrombocytopenia . Studies have also shown that the compound can potentiate the effects of chemotherapeutic agents in animal models of cancer, leading to improved treatment outcomes .

Metabolic Pathways

Veliparib dihydrochloride is involved in several metabolic pathways, primarily through its interaction with PARP enzymes. The compound is metabolized by cytochrome P450 enzymes, including CYP2D6, CYP1A2, CYP2C19, and CYP3A4 . It undergoes biotransformation to form various metabolites, including a lactam, an amino acid, and an N-carbamoyl glucuronide . These metabolic pathways play a crucial role in the elimination and clearance of Veliparib dihydrochloride from the body.

Transport and Distribution

Veliparib dihydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound is orally bioavailable and can penetrate the blood-brain barrier, making it effective in treating brain metastases . It is also distributed to various tissues, including tumors, where it exerts its therapeutic effects. The transport and distribution of Veliparib dihydrochloride are influenced by factors such as tissue perfusion, binding to plasma proteins, and interactions with transporters .

Subcellular Localization

The subcellular localization of Veliparib dihydrochloride is primarily within the nucleus, where it interacts with PARP enzymes and DNA. The compound’s activity is influenced by its localization to specific subcellular compartments, such as the nucleolus and chromatin . Additionally, post-translational modifications and targeting signals play a role in directing Veliparib dihydrochloride to specific subcellular locations, enhancing its efficacy in inhibiting PARP activity and inducing DNA damage .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de veliparib dihidrocloruro normalmente implica varios pasos clave:

Imidación: Comenzando con éster etílico de L-alanina, el compuesto sufre imidación para formar un intermedio clave.

Ciclación de reducción: Este intermedio se somete luego a ciclación de reducción.

Hidrólisis: El producto resultante se somete a hidrólisis para producir ®-2-metilpirrolidina-2-ácido carboxílico.

Condensación: Finalmente, se realiza una reacción de condensación de un solo paso para producir Veliparib

Métodos de producción industrial

Los métodos de producción industrial para el this compound implican la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de técnicas avanzadas de purificación y medidas estrictas de control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

El veliparib dihidrocloruro principalmente experimenta:

Reacciones de sustitución: Común en el proceso de síntesis.

Hidrólisis: Como parte de su preparación.

Ciclación: Para formar la estructura del anillo de benzimidazol.

Reactivos y condiciones comunes

Carbonildiimidazol (CDI): Se utiliza en reacciones de acoplamiento.

Ácido acético: Se emplea en condiciones de reflujo para la formación de anillos.

Condiciones de hidrogenólisis: Para los pasos de desprotección.

Productos principales

El producto principal de estas reacciones es el propio Veliparib, siendo los intermedios como el ®-2-metilpirrolidina-2-ácido carboxílico cruciales para la síntesis final .

Comparación Con Compuestos Similares

Compuestos similares

- Olaparib

- Rucaparib

- Niraparib

- Talazoparib

Comparación

El veliparib dihidrocloruro es único en su inhibición específica tanto de PARP-1 como de PARP-2 con alta afinidad. En comparación con otros inhibidores de la PARP como el Olaparib y el Rucaparib, el Veliparib ha mostrado propiedades farmacocinéticas distintas y diferentes grados de eficacia en diferentes tipos de cáncer. Su capacidad para mejorar los efectos de la quimioterapia y la radioterapia lo convierte en un valioso candidato para terapias combinadas .

Propiedades

IUPAC Name |

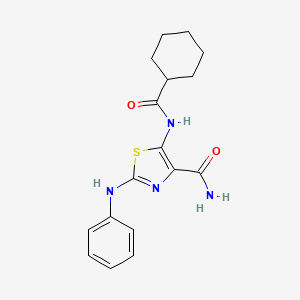

2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O.2ClH/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12;;/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17);2*1H/t13-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBSVDCHFMEYBX-FFXKMJQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670432 | |

| Record name | 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912445-05-7 | |

| Record name | 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide](/img/structure/B611576.png)

![N-[(1,2-Dihydro-1,6-dimethyl-2-oxo-4-propyl-3-pyridinyl)methyl]-N-methyl-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide](/img/structure/B611579.png)

![trans-4-(5-(4-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)-2-(((S)-pentan-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-cyclohexan-1-ol](/img/structure/B611583.png)

![N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide](/img/structure/B611591.png)

![2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B611595.png)